molecular formula C8H5N3O B8391640 2,6-Dicyano-4-methoxypyridine

2,6-Dicyano-4-methoxypyridine

Cat. No. B8391640
M. Wt: 159.14 g/mol
InChI Key: XAXRCALBHZGGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dicyano-4-methoxypyridine is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dicyano-4-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dicyano-4-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Dicyano-4-methoxypyridine

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

4-methoxypyridine-2,6-dicarbonitrile

InChI

InChI=1S/C8H5N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,1H3

InChI Key

XAXRCALBHZGGCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-methoxypyridine-2,6-dicarboxamide (900 mg, 4.6 mmol) was mixed with trifluoroacetic anhydride (2.32 g, 11.1 mmol) and pyridine (1.6 g, 20.2 mmol) in dichloromethane (20 mL) and stirred overnight at room temperature. The reaction mixture was diluted with dichloromethane and washed with water. Standard work up, afforded 461 mg of 2,6-dicyano-4-methoxypyridine.2,6-Dicyano-4-methoxypyridine (460 mg, 2.89 mmol) and 5M hydroxylamine hydrochloride (0.578 mL, 2.89 mmol) in ethanol (3 mL) and 1N sodium hydroxide (2.89 mL, 2.89 mmol), were stirred at room temperature overnight. Standard work up afforded 180 mg (32.4%) of 6-cyano-4-methoxypyrid-2-yl-amidoxime.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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